2-[(Methylamino)methyl]pyridin-4-ol
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Overview
Description
2-[(Methylamino)methyl]pyridin-4-ol is a chemical compound with the molecular formula C7H10N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methylamino)methyl]pyridin-4-ol typically involves the reaction of 4-hydroxypyridine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-hydroxypyridine, formaldehyde, and methylamine.
Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C.
Procedure: 4-hydroxypyridine is dissolved in water, followed by the addition of formaldehyde and methylamine. The mixture is stirred and heated to the desired temperature until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Methylamino)methyl]pyridin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-[(Methylamino)methyl]pyridin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(Methylamino)methyl]pyridin-4-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyridine: This compound is similar in structure but lacks the methylamino group.
4-Hydroxypyridine: The parent compound from which 2-[(Methylamino)methyl]pyridin-4-ol is derived.
N-Methylpyridine-2-methanamine: A related compound with a similar functional group arrangement.
Uniqueness
This compound is unique due to the presence of both the hydroxyl and methylamino groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1083369-13-4 |
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Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-(methylaminomethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C7H10N2O/c1-8-5-6-4-7(10)2-3-9-6/h2-4,8H,5H2,1H3,(H,9,10) |
InChI Key |
NTMFMGRUDZJRIP-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=O)C=CN1 |
Origin of Product |
United States |
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